molecular formula C19H15N3O4S2 B2965511 N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide CAS No. 898441-28-6

N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide

Cat. No.: B2965511
CAS No.: 898441-28-6
M. Wt: 413.47
InChI Key: JUMFUIKUBRFYPN-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a thiophene ring and a benzamide moiety suggests potential biological activity, making it a compound of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.

    Sulfonamide formation: The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine.

    Coupling reactions: The final step involves coupling the thiophene derivative with the benzamide moiety under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the cyano group may yield primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial or anticancer agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their biological activity.

Uniqueness

N-(3-cyanothiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide is unique due to the combination of a cyano group, a thiophene ring, and a sulfonamide moiety

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S2/c1-26-16-5-7-17(8-6-16)28(24,25)22-15-4-2-3-13(11-15)18(23)21-19-14(12-20)9-10-27-19/h2-11,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMFUIKUBRFYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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